Morpholine-3-carboxylic acid amide hydrochloride
Overview
Description
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .Scientific Research Applications
Synthesis and Peptidomimetic Chemistry
Morpholine-3-carboxylic acid amide derivatives are synthesized for their applications in peptidomimetic chemistry. A study by Sladojevich et al. (2007) outlines a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This synthesis facilitates the incorporation of morpholine-based amino acids into peptide chains, allowing for the exploration of novel peptidomimetics with potentially unique biological activities (Sladojevich, Trabocchi, & Guarna, 2007).
Antihypoxic Activity
Research into the antihypoxic properties of morpholine-3-carboxylic acid amide hydrochloride has been conducted, with Ukrainets et al. (2014) exploring its potential as an antioxidant. The study synthesized and tested various N-R-amides for their solubility and antihypoxic effects, identifying several compounds that exhibited significant antihypoxic activities. These findings suggest that morpholine-3-carboxylic acid amide hydrochlorides may have potential therapeutic applications in conditions where hypoxia is a concern (Ukrainets, Mospanova, & Davidenko, 2014).
Synthesis of Amides
The synthesis of morpholine amides from acid chlorides using diisobutyl(amino)aluminum has been reported by Park et al. (2013), offering a mild and efficient method for the production of these compounds. This technique highlights the versatility of morpholine amides as intermediates in organic synthesis, potentially useful in the development of pharmaceuticals and agrochemicals (Park, Shin, & An, 2013).
Ugi Reaction in Synthesis
Zhu et al. (2010) demonstrated the use of the Ugi reaction for synthesizing morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity. This method underscores the utility of morpholine-3-carboxylic acid amide derivatives in constructing complex molecular architectures, further emphasizing their role in medicinal chemistry and drug discovery efforts (Zhu, Chen, Liang, Li, Pan, & Chen, 2010).
Iridium-Catalyzed Asymmetric Allylic Alkylation
Sempere et al. (2019) explored the use of morpholine ketene aminal as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation reactions. This innovative approach facilitates the synthesis of γ,δ-unsaturated β-substituted morpholine amides, which can be further elaborated into various functionalized compounds. The research highlights the potential of morpholine-3-carboxylic acid amide derivatives in asymmetric synthesis and organic transformation (Sempere, Alfke, Rössler, & Carreira, 2019).
Safety And Hazards
properties
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic acid amide hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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